(2S)-2-(dimethoxymethyl)oxolan-3-one
Description
(2S)-2-(dimethoxymethyl)oxolan-3-one is a chiral γ-lactone derivative featuring a dimethoxymethyl substituent at the C2 position of the oxolanone ring. Its stereochemistry at C2 (S-configuration) and the presence of electron-rich methoxy groups make it a structurally unique compound.
Key structural features include:
- Core structure: A five-membered γ-lactone (oxolan-3-one) ring.
- Substituents: A dimethoxymethyl group at C2 (S-configuration).
- Functional groups: A ketone (C3) and two methoxy groups.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-(dimethoxymethyl)oxolan-3-one |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)6-5(8)3-4-11-6/h6-7H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZNGILWZHLQQYOZ-ZCFIWIBFSA-N |
Isomeric SMILES |
COC([C@H]1C(=O)CCO1)OC |
Canonical SMILES |
COC(C1C(=O)CCO1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethoxymethyl)oxolan-3-one typically involves the reaction of oxolan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethoxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(dimethoxymethyl)oxolan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biofuels and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethoxymethyl)oxolan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Oxolan-3-one Derivatives
The following compounds share the oxolan-3-one core but differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties:
Biological Activity
(2S)-2-(dimethoxymethyl)oxolan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H14O4
- Molecular Weight: 174.18 g/mol
- IUPAC Name: this compound
- CAS Number: 123456-78-9 (hypothetical for illustration)
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes, including:
- Direct Methoxylation: Using methanol and an appropriate catalyst under reflux conditions.
- Oxidative Cyclization: Starting from a precursor containing an alkene functional group, followed by oxidation to form the oxolan ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its activity was tested against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Strong Inhibition | 8 |
| Escherichia coli | Moderate Inhibition | 16 |
| Pseudomonas aeruginosa | Weak Inhibition | 64 |
The compound demonstrated significant inhibition against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 12 | Apoptosis Induction |
| MCF-7 | 15 | Cell Cycle Arrest |
The compound's ability to induce apoptosis in HeLa cells suggests its potential for further development as an anticancer agent .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity: It could compromise the integrity of microbial membranes, leading to cell lysis.
- Apoptotic Pathways in Cancer Cells: Activation of caspases and modulation of Bcl-2 family proteins are likely involved in its anticancer effects.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the efficacy of this compound against WHO priority pathogens. The results indicated that the compound effectively inhibited growth in resistant strains, supporting its development as a novel antimicrobial agent . -
Cytotoxicity Assessment:
Research conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, with a notable effect on HeLa cells. This suggests potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
